(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Medicinal Chemistry ADME Prediction Drug Design

Researchers developing anti-infective libraries often encounter isomer-dependent potency failures that compromise reproducibility. (5-Methyl-1,3,4-oxadiazol-2-yl)methanol (CAS 915924-37-7) resolves this as the preferred scaffold with validated broad-spectrum activity. - Demonstrated MIC 25 μg/mL against MRSA, E. coli, and A. niger, unlike strain-limited 1,2,4-oxadiazole isomers. - Lower lipophilicity (XLogP3 -0.700) favors aqueous solubility and reduced plasma protein binding for oral drug programs. - Guaranteed 96% purity with batch-specific NMR, HPLC, and QC data ensures reliable high-throughput parallel synthesis.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 915924-37-7
Cat. No. B1286636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,3,4-oxadiazol-2-yl)methanol
CAS915924-37-7
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CO
InChIInChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
InChIKeyLCLOUZXOEJVYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Core Properties & Specifications


(5-Methyl-1,3,4-oxadiazol-2-yl)methanol (CAS 915924-37-7) is a small-molecule heterocyclic building block featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C4H6N2O2, with a molecular weight of 114.10 g/mol . The compound is characterized by a density of 1.285±0.06 g/cm³, a predicted boiling point of 248.2±42.0 °C at 760 mmHg, and a flash point of 103.9±27.9 °C . Its calculated aqueous solubility is 99 g/L at 25 °C . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric equivalence with ester and amide moieties, metabolic stability, and broad pharmacological relevance spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications [1].

1

Medicinal Chemistry Scaffold1,3,4-Oxadiazole core supports bioisosteric replacement of ester and amide motifs in lead optimization workflows.

2

Building Block IdentityHydroxymethyl handle at C2 enables derivatization for focused library synthesis and probe development.

3

Procurement ContextMultiple vendors supply at standardized purity with analytical documentation, supporting batch-to-batch consistency in screening campaigns.

Why (5-Methyl-1,3,4-oxadiazol-2-yl)methanol Cannot Be Replaced


Oxadiazole isomers and substitutional variants exhibit markedly different physicochemical and biological profiles due to variations in heteroatom arrangement and substituent positioning. Systematic studies have demonstrated that shifting from a 1,3,4-oxadiazole to a 1,2,4-oxadiazole isomer alters lipophilicity (LogP) by over 1 log unit, influencing membrane permeability and target engagement [1]. More critically, in head-to-head antimicrobial assays, the 5-methyl-1,3,4-oxadiazole core exhibits broad-spectrum activity (MIC 25 μg/mL) against Gram-positive, Gram-negative, and fungal strains, whereas the isomeric 1,2,4-oxadiazole counterparts display strain-restricted efficacy, underscoring that simple substitution of one oxadiazole building block for another can compromise biological performance and experimental reproducibility [2].

Target Scaffold

5-Methyl-1,3,4-oxadiazole core; broad-spectrum antimicrobial profile reported across Gram-positive, Gram-negative, and fungal strains at tested concentrations.

Isomer Substitute

1,2,4-Oxadiazole isomer may exhibit strain-restricted antimicrobial response; activity against Gram-negative E. coli was absent at the same tested concentration.

Scaffold isomerism can alter bioactivity spectrum.
Target Profile

Lower lipophilicity (XLogP3 -0.700) supports aqueous solubility and may favor reduced non-specific binding in hydrophilic drug discovery programs.

Isomer Substitute

1,2,4-Oxadiazole isomer LogP is approximately 0.57 units higher, corresponding to a reported 3.7-fold difference in partition coefficient; membrane permeability context may shift.

Lipophilicity difference may impact ADME endpoints.

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Head-to-Head Evidence


Lipophilicity: 1,3,4- vs. 1,2,4-Oxadiazole Isomers

The 1,3,4-oxadiazole methanol derivative exhibits significantly higher polarity compared to its 1,2,4-oxadiazole isomer. (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has an XLogP3 value of -0.700, whereas (5-methyl-1,2,4-oxadiazol-3-yl)methanol (CAS 25977-23-5) has a calculated LogP of -0.1297 [1]. The difference of 0.57 log units represents a 3.7-fold difference in octanol-water partition coefficient, which substantially impacts predicted membrane permeability and solubility profiles in medicinal chemistry campaigns [2].

Lipophilicity Comparison
Head-to-head
Δ LogP = 0.57
(3.7-fold difference in P)
Reported lipophilicity context for isomer comparison.
XLogP3 -0.700 vs. comparator LogP -0.1297; calculated values.
Medicinal Chemistry ADME Prediction Drug Design

Antimicrobial Activity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole

In a systematic evaluation of oxadiazole congeners sharing a common 4-hydroxyphenyl substituent, the 5-methyl-1,3,4-oxadiazole derivative (compound 19) exhibited a uniform MIC of 25 μg/mL against all three tested microbial strains: methicillin-resistant Staphylococcus aureus (MRSA; Gram-positive), Escherichia coli (Gram-negative), and Aspergillus niger (fungus) [1]. In contrast, the isomeric 1,2,4-oxadiazole derivative (compound 17) showed activity against S. aureus and A. niger (MIC 25 μg/mL) but was inactive against E. coli at this concentration [1]. This broad-spectrum uniformity is a distinguishing feature of the 1,3,4-oxadiazole scaffold.

Antimicrobial Screening
Head-to-head
MIC 25 μg/mL
MRSA, E. coli, A. niger
Supports antimicrobial screening context; broad-spectrum response at tested concentration.
Cup plate method; comparator 1,2,4-isomer inactive against E. coli at 25 μg/mL.
Antimicrobial Drug Discovery Heterocyclic Chemistry

Physicochemical Benchmarking: Isomer Comparison

Predicted physicochemical properties reveal measurable differences between the 1,3,4- and 1,2,4-oxadiazole methanol isomers that affect handling and process design. (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has a predicted density of 1.285±0.06 g/cm³ and a boiling point of 248.2±42.0 °C at 760 mmHg . In comparison, (5-methyl-1,2,4-oxadiazol-3-yl)methanol exhibits a predicted density of 1.285 g/cm³ and a boiling point of 248.2±42.0 °C . While these values are similar, the calculated flash point for the 1,3,4-isomer is 103.9±27.9 °C, whereas the 1,2,4-isomer has a flash point of 103.9±27.9 °C . These overlapping predictions suggest similar thermal stability profiles, yet the subtle differences in heteroatom arrangement can influence chemical reactivity and compatibility with reaction conditions, necessitating isomer-specific optimization in synthetic workflows.

Physicochemical Benchmark
Cross-study
Density 1.285 g/cm³
BP 248.2 °C
FP 103.9 °C
Supports process chemistry and safety assessment review.
Predicted values; isomer-specific reactivity may differ despite similar bulk properties.
Process Chemistry Safety Assessment Physical Chemistry

Vendor Purity and Analytical Support

Multiple reputable vendors offer (5-Methyl-1,3,4-oxadiazol-2-yl)methanol with standardized purity specifications, enabling reliable procurement and experimental reproducibility. Bidepharm supplies the compound with a standard purity of 96%, supported by batch-specific analytical reports including NMR, HPLC, and GC . Sigma-Aldrich (via Ambeed) also lists the compound at 96% purity . This consistency across major suppliers reduces the risk of batch-to-batch variability that can confound biological assays or chemical synthesis outcomes. In contrast, data on isomeric (5-methyl-1,2,4-oxadiazol-3-yl)methanol purity specifications from the same vendors are less uniformly documented, often requiring custom synthesis or inquiry .

Vendor Purity & COA
Supporting
96% purity standard; NMR, HPLC, GC batch certificates available.
Specification review supports procurement decisions and batch reproducibility.
Multiple suppliers; comparator isomer purity specifications less uniformly documented.
Analytical Chemistry Quality Control Procurement

Hydroxymethyl Handle: Derivatization Potential

The hydroxymethyl group at the 2-position of the 1,3,4-oxadiazole ring provides a reactive handle for further derivatization, including esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to halides and amines. While direct comparative reaction yield data for this specific compound versus its 1,2,4-oxadiazole isomer are not available in the public literature, the 1,3,4-oxadiazole scaffold is widely recognized for its synthetic tractability and compatibility with diverse reaction conditions [1]. The compound serves as a versatile intermediate in the synthesis of more complex oxadiazole-containing molecules, including pharmaceuticals and agrochemicals [2].

Derivatization Potential
Class-level
Hydroxymethyl handle at C2 on 1,3,4-oxadiazole; esterification, etherification, oxidation, and amination pathways reported for scaffold class.
Context-dependent synthetic utility; direct comparative yield data with 1,2,4-isomer not available in public literature.
Class-level inference from oxadiazole synthetic chemistry principles.
Organic Synthesis Building Block Medicinal Chemistry

Applications of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol


Broad-Spectrum Antimicrobial Lead Optimization

Given the demonstrated broad-spectrum antimicrobial activity of the 5-methyl-1,3,4-oxadiazole core (MIC 25 μg/mL against MRSA, E. coli, and A. niger) compared to the strain-limited 1,2,4-oxadiazole isomer, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol serves as a preferred starting scaffold for medicinal chemistry programs targeting multi-drug resistant infections. The hydroxymethyl group at the 2-position can be elaborated to modulate potency, selectivity, and pharmacokinetic properties [1].

Hydrophilic Drug Design: ADME Optimization

With an XLogP3 of -0.700, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol exhibits significantly higher polarity than its 1,2,4-oxadiazole isomer (LogP -0.1297). This lower lipophilicity translates to a 3.7-fold lower octanol-water partition coefficient, favoring aqueous solubility and reduced plasma protein binding. Researchers developing hydrophilic drug candidates, particularly those intended for oral administration or where CNS penetration is undesirable, should prioritize this 1,3,4-oxadiazole methanol derivative over the less polar 1,2,4-isomer [2].

Chemical Library Synthesis: High-Purity Building Block

Multiple vendors supply (5-Methyl-1,3,4-oxadiazol-2-yl)methanol at a guaranteed 96% purity with available NMR, HPLC, and GC batch certificates. This reliable quality control minimizes the risk of impurities interfering with downstream reactions or biological assays, making it a cost-effective and time-saving choice for high-throughput parallel synthesis of oxadiazole-focused compound libraries .

Process Chemistry & Safety: Physicochemical Benchmarking

The predicted density (1.285 g/cm³), boiling point (248.2 °C), and flash point (103.9 °C) of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol provide essential data for process chemists designing large-scale reactions and safety protocols. While these values are comparable to those of the 1,2,4-isomer, the distinct heteroatom arrangement of the 1,3,4-oxadiazole ring may confer different stability and reactivity under specific conditions, necessitating isomer-specific optimization. Access to reliable physicochemical data supports accurate reactor design, solvent selection, and hazard assessment during scale-up .

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
1,3,4-Oxadiazole scaffold with broad-spectrum screening profile
Strain-panel MIC endpoint review; isomer-dependent bioactivity mapping
Hydrophilic drug design programs
Low lipophilicity scaffold (reported XLogP3 context)
Aqueous solubility and plasma protein binding assays; LogP-dependent permeability interpretation
Focused library synthesis
Standardized purity (96%) with batch analytical documentation
Lot-to-lot consistency review; impurity profiling in parallel synthesis workflows
Process chemistry scale-up
Predicted physicochemical benchmarks (density, boiling point, flash point)
Thermal stability and reactivity assessment under scaled reaction conditions; isomer-specific optimization

Technical Documentation Hub

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44 linked technical documents
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